2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dichloro-5-methoxypyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as N,N-dimethylaniline . The reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes chlorination, methoxylation, and trifluoromethylation steps, each optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases and other proteins by binding to their active sites, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Lacks the methoxy group but shares similar reactivity and applications.
4,6-Dichloro-5-methoxypyrimidine: Lacks the trifluoromethyl group but is used as a precursor in the synthesis of the target compound.
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar structure with different substitution pattern.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H3Cl2F3N2O |
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Molecular Weight |
247.00 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-14-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3 |
InChI Key |
MVOOUBQLDVSAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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